molecular formula C11H13BrClNO2 B2686199 Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride CAS No. 2344677-68-3

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride

Cat. No. B2686199
CAS RN: 2344677-68-3
M. Wt: 306.58
InChI Key: HEGPSNNKFCWEHJ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Transformations

Research has demonstrated various synthetic routes and chemical transformations involving compounds structurally related to Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate; hydrochloride. These studies contribute to the development of novel synthetic methodologies and the exploration of chemical reactivity:

  • The Duff formylation of halo-substituted quinolines has been utilized to afford new photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], indicating a method for creating photo-responsive materials (Voloshin et al., 2008).
  • Synthesis techniques involving reductive amination of Schiff's bases have been applied to produce tetrahydroisoquinolines, showcasing versatile approaches to constructing complex heterocyclic systems (Zlatoidský & Gabos, 2009).
  • Derivatives of tetrahydroisoquinoline-3-carboxylic acid have been synthesized and characterized, contributing to the pool of bioactive molecules with potential therapeutic applications (Jansa, Macháček, & Bertolasi, 2006).

Biological Activities and Applications

Studies on compounds related to Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate; hydrochloride have explored their biological activities, offering insights into potential therapeutic uses:

  • Investigation into bromophenols and brominated tetrahydroisoquinolines has revealed new compounds with possible bioactive properties, derived from marine sources (Ma et al., 2007).
  • Isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for antineoplastic activity, highlighting the potential for developing new cancer treatments (Liu et al., 1995).

properties

IUPAC Name

methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-9-6-8(12)3-2-7(9)4-5-13-10;/h2-3,6,10,13H,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGPSNNKFCWEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1)C=CC(=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride

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